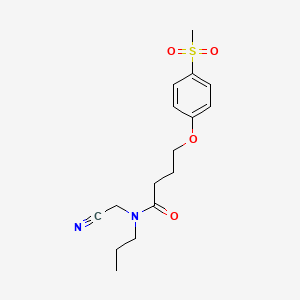
(5,5-Dimethyloxolan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Dimethyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 24203-50-7 . It has a molecular weight of 130.19 and its IUPAC name is (5,5-dimethyltetrahydrofuran-2-yl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(5,5-Dimethyloxolan-2-yl)methanol” is 1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5,5-Dimethyloxolan-2-yl)methanol” is a liquid . It has a molecular weight of 130.19 . The compound is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Bidentate Chelation-Controlled Asymmetric Synthesis
(Jung et al., 2000) explored the synthesis of chiral auxiliaries, such as (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, for asymmetric synthesis of α-hydroxy esters. This work underscores the utility of dimethyloxolan derivatives in the precise construction of stereochemically complex organic molecules.
Heterogeneously Catalysed Condensations
Research by (Deutsch et al., 2007) on the acid-catalysed condensation of glycerol with aldehydes and ketones, leading to cyclic acetals including dioxolan derivatives, highlights the potential for converting renewable materials into value-added chemicals.
Methanol Production and Utilization
(Dalena et al., 2018) discussed methanol's role as a building block for complex compounds and its significance in reducing CO2 emissions through conversion processes. This aligns with the broader context of using methanol and its derivatives in sustainable chemical manufacturing.
Novel Electrochemical Routes
A study by (Cassone et al., 2017) proposed a computational model for synthesizing dimethyl ether from methanol under electric fields, indicating innovative pathways for synthesizing methanol derivatives.
Formation of Organic Species in Hot Molecular Cores
(Herbst, 2006) investigated the formation of complex organic molecules, such as methyl formate and dimethyl ether, from methanol during the warm-up phase of hot molecular cores, demonstrating the astrochemical relevance of methanol derivatives.
Safety And Hazards
The safety information for “(5,5-Dimethyloxolan-2-yl)methanol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPGNZTCLQDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyloxolan-2-yl)methanol | |
CAS RN |
24203-50-7 |
Source


|
| Record name | (5,5-dimethyloxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

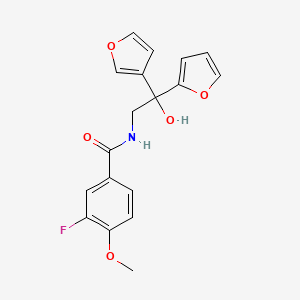
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)
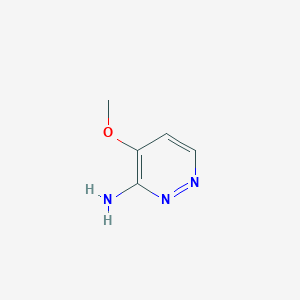
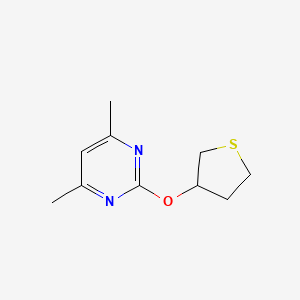

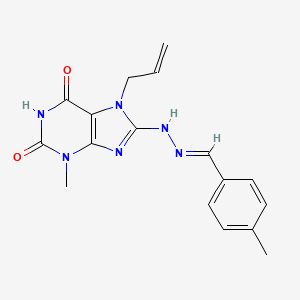
![3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide](/img/structure/B2953827.png)


